Methyl 2-acetoxypropanoate Methyl 2-acetoxypropanoate
Brand Name: Vulcanchem
CAS No.: 6284-75-9
VCID: VC3899481
InChI: InChI=1S/C6H10O4/c1-4(6(8)9-3)10-5(2)7/h4H,1-3H3
SMILES: CC(C(=O)OC)OC(=O)C
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol

Methyl 2-acetoxypropanoate

CAS No.: 6284-75-9

Cat. No.: VC3899481

Molecular Formula: C6H10O4

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-acetoxypropanoate - 6284-75-9

Specification

CAS No. 6284-75-9
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
IUPAC Name methyl 2-acetyloxypropanoate
Standard InChI InChI=1S/C6H10O4/c1-4(6(8)9-3)10-5(2)7/h4H,1-3H3
Standard InChI Key QTFFGYLLUHQSAS-UHFFFAOYSA-N
SMILES CC(C(=O)OC)OC(=O)C
Canonical SMILES CC(C(=O)OC)OC(=O)C

Introduction

Chemical Identity and Structural Properties

Methyl 2-acetoxypropanoate, systematically named methyl 2-acetyloxypropanoate, is defined by the IUPAC name methyl 2-acetyloxypropanoate. Key identifiers include:

PropertyValueSource
CAS Registry Number6284-75-9CAS Common Chemistry
Molecular FormulaC₆H₁₀O₄PubChem
Molecular Weight146.14 g/molPubChem
InChI KeyQTFFGYLLUHQSAS-UHFFFAOYSA-NPubChem
Canonical SMILESCC(C(=O)OC)OC(=O)CPubChem

The compound’s structure consists of a propanoate backbone with an acetyloxy group at the second carbon and a methyl ester at the terminal carboxyl group. This configuration confers stability under acidic conditions while enabling nucleophilic acyl substitution reactions typical of esters.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Methyl 2-acetoxypropanoate is synthesized via esterification of lactic acid with acetic anhydride in the presence of catalytic sulfuric acid. The reaction proceeds under reflux conditions to maximize yield, with typical laboratory protocols achieving purities exceeding 95% after distillation. Alternative routes include transesterification of lactic acid esters with methanol, though this method requires stringent moisture control to prevent hydrolysis.

Industrial Manufacturing

Industrial production employs continuous-flow reactors to acetylate lactic acid derivatives at scale. Key process parameters include:

ParameterOptimal Condition
Temperature80–100°C
CatalystSulfuric acid (1–2 wt%)
Reaction Time2–4 hours

Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product from residual acetic acid and unreacted starting materials.

Physicochemical Characteristics

Methyl 2-acetoxypropanoate is a colorless liquid with a fruity odor, miscible with most organic solvents but sparingly soluble in water (<5 g/L at 20°C). Its stability profile includes:

  • Thermal Stability: Decomposes above 200°C, releasing acetic acid and forming methyl acrylate as a primary degradation product.

  • Hydrolytic Sensitivity: Rapid hydrolysis in alkaline media (t₁/₂ < 1 hour at pH 10), necessitating storage under anhydrous conditions.

ManufacturerPurityPackagingPrice (USD)Last Updated
Ambeed98%250 mg$282021-12-16
Ambeed98%1 g$702021-12-16
Ambeed98%5 g$2502021-12-16

Pricing reflects the compound’s niche application status, with bulk purchases (>1 kg) typically negotiated directly with suppliers .

Applications in Organic Synthesis

Polymer Precursor

Methyl 2-acetoxypropanoate serves as a monomer in biodegradable polyester synthesis. Under catalytic pyrolysis (450–600°C), it undergoes decarboxylation to yield methyl acrylate, a key component in acrylic polymer production. Industrial processes report methyl acrylate yields exceeding 85% at space velocities of 900–1200 h⁻¹.

Pharmaceutical Intermediate

The compound’s chiral center enables its use in asymmetric synthesis of β-lactam antibiotics and antiviral agents. Enzymatic resolution using Candida antarctica lipase B achieves enantiomeric excess (ee) >98% in non-polar solvents.

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